molecular formula C50H79N13O12 B561584 Hemopressin (human, mouse) CAS No. 1314035-51-2

Hemopressin (human, mouse)

Cat. No. B561584
CAS RN: 1314035-51-2
M. Wt: 1054.261
InChI Key: JEXQOFXDPAGOQL-TZFLQVIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemopressin (human, mouse) is a bioactive endogenous peptide substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . It is a selective CB1 receptor inverse agonist . Hemopressin has been found to have potent hypotensive effects in vivo . It also exhibits antinociceptive activity .


Molecular Structure Analysis

Hemopressin (human, mouse) has a molecular formula of C50H79N13O12 . Its molecular weight is 1054.24 g/mol . The IUPAC name for Hemopressin (human, mouse) is (2S)-2-[[…]]-3-(1H-imidazol-5-yl)propanoic acid .


Physical And Chemical Properties Analysis

Hemopressin (human, mouse) is a solid substance . It is soluble to 1 mg/ml in water . The storage conditions for Hemopressin (human, mouse) are as follows: powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Hemopressin (human, mouse) is a bioactive peptide with several intriguing applications in scientific research. Below are six distinct applications, each detailed in its own section:

Enzyme Substrate

Hemopressin serves as a substrate for various endopeptidases such as endopeptidase 24.15 (ep24.15) , neurolysin (ep24.16) , and angiotensin-converting enzyme (ACE) . It has specific inhibitory constants (Ki values) for these enzymes, indicating its potential use in studying enzyme kinetics and mechanisms.

Cardiovascular Research

Due to its potent hypotensive effects in vivo, Hemopressin is valuable in cardiovascular research, particularly in studies related to blood pressure regulation and hypertension .

Cannabinoid Receptor Research

Hemopressin acts as a selective CB1 cannabinoid receptor inverse agonist . This property makes it useful for researching the endocannabinoid system and its role in various physiological processes.

Pain Management Studies

The peptide displays antinociceptive activity in vivo, suggesting its application in pain management research and the development of new analgesics .

Neurological Studies

Research published in the Journal of Neuroscience indicates that Hemopressin can inhibit agonist-induced receptor internalization in a heterologous cell model . This finding opens avenues for studying receptor dynamics and signaling pathways in neurons.

Sleep-Wake Cycle Research

A derivative of Hemopressin, (m)VD-hemopressin (α) , has been investigated for its effects on the sleep-wake cycle and power spectrum of cortical EEG in freely moving rats . This suggests potential applications in sleep disorder research and therapy.

Mechanism of Action

Target of Action

Hemopressin is a short, nine-amino-acid peptide (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) that acts as an inverse agonist at the cannabinoid receptor CB1 . Its primary target is the CB1 receptor, which plays a crucial role in the endocannabinoid system.

Action Environment

Environmental factors, such as diet, stress, and circadian rhythms, may influence Hemopressin’s efficacy and stability. Additionally, its impact on appetite pathways may vary based on individual conditions.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQOFXDPAGOQL-TZFLQVIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H79N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1054.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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